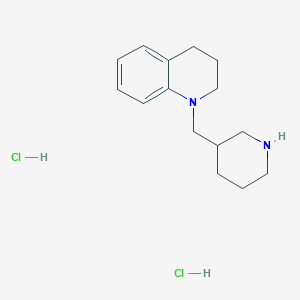
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
Übersicht
Beschreibung
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, “1-Methyl-4-(3-piperidinylMethyl)piperazine trihydrochloride” is a solid with a molecular weight of 306.70 .
Wissenschaftliche Forschungsanwendungen
Biochemical Synthesis and Characterization
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride derivatives have been synthesized and characterized in various studies. For instance, a hybrid of this compound with ibuprofen was synthesized and screened for its antioxidant, antitryptic, and albumin denaturation inhibition activity (Manolov, Ivanov, & Bojilov, 2022). The lipophilicity of the hybrid was established through reversed-phase thin-layer chromatography and in silico calculations.
Biological and Pharmacological Properties
This compound is a part of chiral six-membered nitrogen heterocycles, found in many natural alkaloids and pharmaceuticals, playing a role in numerous bioactive compounds. For example, chiral tetrahydroquinoxalines and dihydro-2H-benzoxazines have been known for their antimalarial and antituberculous properties, respectively. These compounds are significant building blocks in drug discovery and are found in many naturally occurring alkaloids (Fleischer et al., 2013).
Antimicrobial Activity
A series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines was synthesized and showed promising activities against various pathogenic strains of bacteria and fungi (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Anticancer Activity
Aromatic sulfonamides containing a condensed piperidine moiety, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, induced oxidative stress and glutathione depletion in various cancer cell lines. Some compounds in this series exhibited significant cytotoxic effects with low EC50 values on certain cancer cell lines, showcasing their potential as anticancer agents (Madácsi et al., 2013).
Chemical Structure Analysis
The crystal structure and Hirshfeld surface analysis of various derivatives of this compound have been performed to understand their molecular interactions and properties (Ullah & Stoeckli-Evans, 2021).
Safety And Hazards
The safety and hazards associated with a specific compound depend on its properties and intended use. For example, the Material Safety Data Sheet (MSDS) for “1-(3-Piperidinylmethyl)-piperidine dihydrochloride” would provide detailed information about its potential hazards, safe handling procedures, and emergency response measures .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(piperidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13;;/h1-2,6,8,13,16H,3-5,7,9-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSOSHVKVANXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2CCCC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



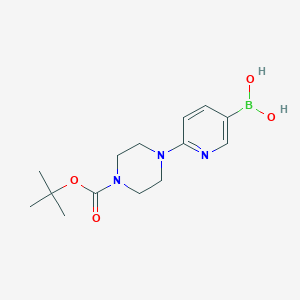

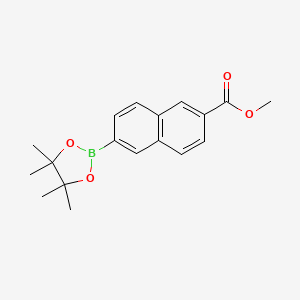

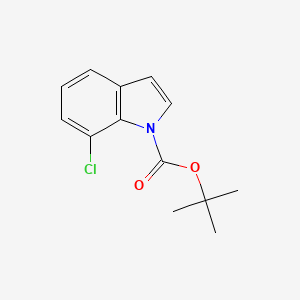


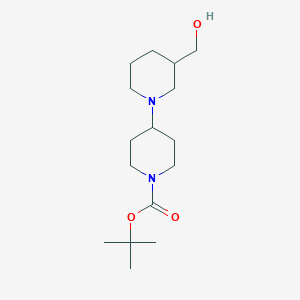
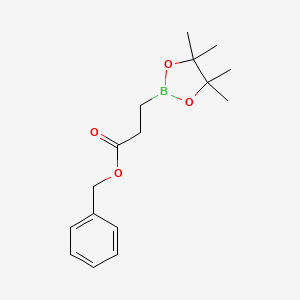
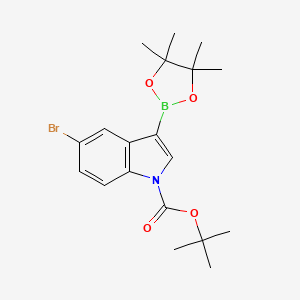
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440649.png)


